

Fluoroiodomethane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Fluoroiodomethane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroiodomethane (CH_2FI) is a volatile, colorless liquid that has emerged as a significant reagent in modern organic synthesis, particularly in the realm of fluoromethylation. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and reactivity of **fluoroiodomethane**. Detailed experimental protocols for its preparation are provided, along with a summary of its key applications in research and drug development. The document also includes visualizations of its primary reaction pathways to facilitate a deeper understanding of its chemical behavior.

Discovery and History

The journey of **fluoroiodomethane** is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, the specific discovery of **fluoroiodomethane** occurred much later.

Fluoroiodomethane first appeared in the chemical literature in the mid-20th century, arising from systematic investigations into mixed halomethanes.^[1] Early synthetic methods were often characterized by low yields and the use of hazardous reagents, which limited its widespread adoption. A significant advancement in the synthesis of **fluoroiodomethane** came in the 1970s

with the development of more efficient and safer fluorination procedures utilizing silver(I) fluoride.[1]

The true ascent of **fluoroiodomethane** to prominence began in the 1990s, driven by the rapid growth of Positron Emission Tomography (PET) as a medical imaging technique.[1]

Researchers required efficient methods for introducing the fluorine-18 (^{18}F) isotope into biologically active molecules, and [^{18}F]**fluoroiodomethane** proved to be a valuable precursor for this purpose.[2] Today, it is recognized as a versatile and environmentally benign alternative to ozone-depleting fluoromethylating agents.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **fluoroiodomethane** is essential for its safe handling and effective application in synthesis.

Physical Properties

Property	Value	Reference(s)
Molecular Formula	CH_2FI	[2]
Molar Mass	159.93 g/mol	[2]
Appearance	Colorless liquid	[2]
Boiling Point	53.4 °C (326.5 K)	[2]
Melting Point	-96.0 °C (177.1 K)	
Density	2.417 g/cm ³ at 20 °C	
Vapor Pressure	24.5 kPa at 20 °C	
Refractive Index	1.493 at 20 °C	
Dipole Moment	1.85 D	[1]
Solubility	Soluble in most organic solvents.	

Chemical Properties

Property	Value	Reference(s)
C-F Bond Dissociation Energy	~460 kJ/mol	[3]
C-I Bond Dissociation Energy	~233 kJ/mol	[3]

The significant difference in the bond dissociation energies of the carbon-fluorine and carbon-iodine bonds is the foundation of **fluoroiodomethane**'s versatile reactivity. The weaker C-I bond is readily cleaved, allowing for the introduction of the fluoromethyl group via various reaction pathways.

Experimental Protocols: Synthesis of Fluoroiodomethane

Fluoroiodomethane can be synthesized through several methods. The two most common and practical laboratory-scale syntheses are detailed below.

Synthesis via Fluorination of Diiodomethane

This method relies on the direct fluorination of diiodomethane using a suitable fluorinating agent, most commonly silver(I) fluoride.



Materials:

- Diiodomethane (CH_2I_2)
- Silver(I) fluoride (AgF)
- Anhydrous acetonitrile (CH_3CN)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle

- Distillation apparatus

Procedure:

- In a dry, nitrogen-flushed round-bottom flask, suspend silver(I) fluoride (1.0 eq) in anhydrous acetonitrile.
- Add diiodomethane (1.2 eq) to the suspension at room temperature with vigorous stirring.
- Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC).
- Upon completion, cool the mixture to room temperature.
- Filter the reaction mixture to remove the precipitated silver iodide (AgI).
- Wash the precipitate with a small amount of anhydrous acetonitrile.
- Combine the filtrate and washings.
- Carefully remove the acetonitrile by distillation at atmospheric pressure.
- The crude **fluoroiodomethane** is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 25-27 °C at 100 mmHg.
- Dry the purified product over anhydrous sodium sulfate.

Synthesis via Finkelstein Reaction

This method involves a halogen exchange reaction from a more readily available precursor, such as chlorofluoromethane or bromofluoromethane.



Materials:

- Chlorofluoromethane (CH_2FCl) or Bromofluoromethane (CH_2FBr)
- Sodium iodide (NaI)

- Anhydrous acetone
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle
- Separatory funnel
- Anhydrous magnesium sulfate (MgSO_4)
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
- Cool the solution in an ice bath.
- Bubble chlorofluoromethane gas (1.0 eq) through the solution or add bromofluoromethane dropwise.
- Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 56 °C) for 12-24 hours. The precipitation of sodium chloride (or sodium bromide) indicates the progress of the reaction.
- After completion, cool the mixture to room temperature.
- Filter the reaction mixture to remove the precipitated sodium halide.
- Dilute the filtrate with cold water and transfer to a separatory funnel.
- Extract the aqueous layer with a low-boiling point organic solvent, such as diethyl ether.
- Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent by distillation.

- Purify the resulting **fluoroiodomethane** by fractional distillation.

Reactivity and Signaling Pathways

Fluoroiodomethane's utility as a synthetic reagent stems from its ability to act as a source of the fluoromethyl (CH_2F) group in nucleophilic, electrophilic, and radical reactions.

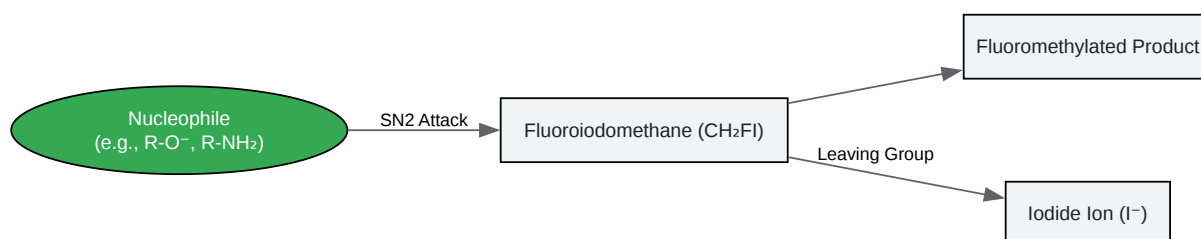
Nucleophilic Fluoromethylation

In the presence of a strong base or an organometallic reagent, the C-I bond can be cleaved to generate a fluoromethyl anion equivalent, which can then react with various electrophiles.

Caption: Nucleophilic fluoromethylation pathway.

Electrophilic Fluoromethylation

Fluoroiodomethane can also serve as an electrophilic source of the fluoromethyl group. The carbon atom is rendered electrophilic by the two electron-withdrawing halogen atoms, making it susceptible to attack by nucleophiles.

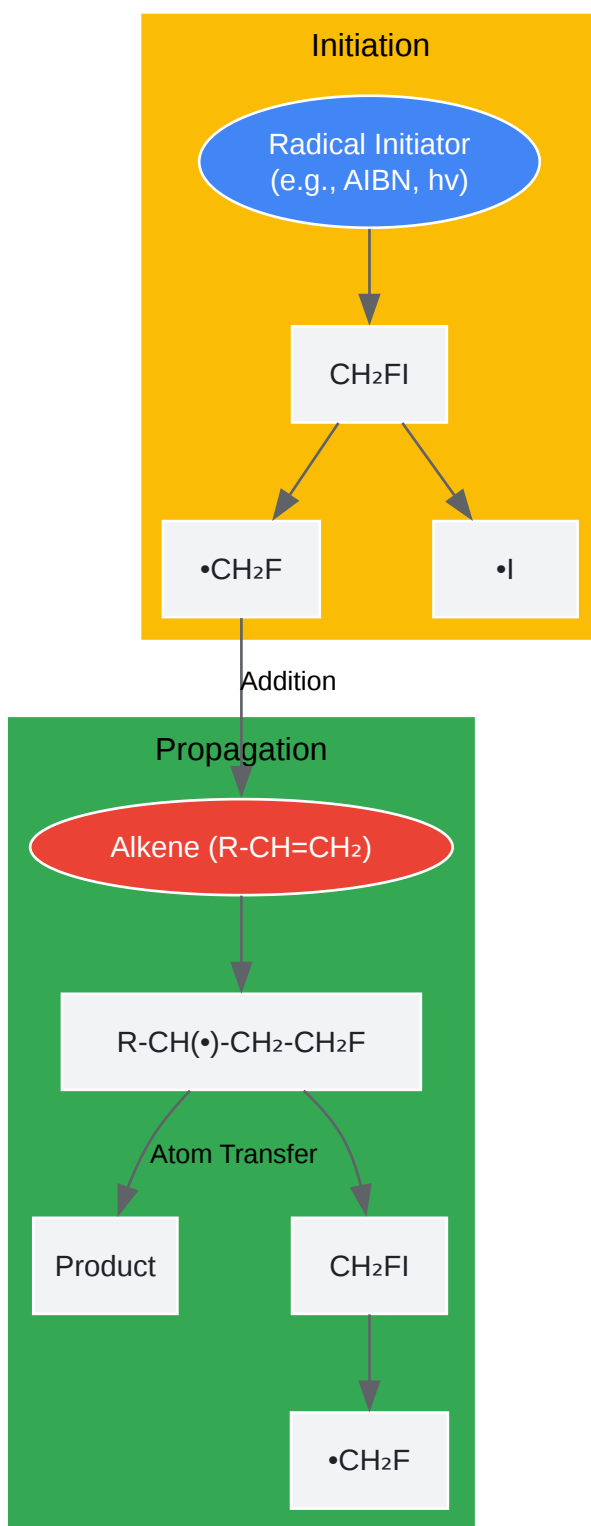


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Caption: Electrophilic fluoromethylation via $\text{S}_\text{N}2$ reaction.

Radical Fluoromethylation

The weak C-I bond can undergo homolytic cleavage upon exposure to radical initiators or photolysis, generating a fluoromethyl radical. This radical can then participate in various radical-mediated transformations.



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Caption: Radical fluoromethylation of an alkene.

Applications in Research and Drug Development

The unique reactivity of **fluoroiodomethane** has made it a valuable tool for researchers and drug development professionals.

- **Radiolabeling for PET Imaging:** The synthesis of [^{18}F]**fluoroiodomethane** is a cornerstone for the preparation of a wide range of PET tracers.[2] The fluoromethyl group can be readily incorporated into various biomolecules, including peptides, steroids, and neurotransmitter ligands, allowing for non-invasive in vivo imaging of biological processes.
- **Metabolic Stabilization:** The introduction of a fluorine atom can significantly alter the metabolic profile of a drug candidate. The strong C-F bond is resistant to enzymatic cleavage, which can lead to increased metabolic stability and a longer biological half-life.
- **Modulation of Physicochemical Properties:** The highly polar nature of the C-F bond can influence a molecule's lipophilicity, acidity, and basicity. This allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties.
- **Synthesis of Fluorinated Building Blocks:** **Fluoroiodomethane** serves as a key starting material for the synthesis of more complex fluorinated building blocks, which are then incorporated into larger molecules.

Conclusion

Fluoroiodomethane has evolved from a laboratory curiosity to an indispensable reagent in modern organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a versatile tool for the introduction of the fluoromethyl group. The detailed experimental protocols and an understanding of its reaction pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable compound in their synthetic endeavors. As the demand for sophisticated fluorinated molecules continues to grow, the importance of **fluoroiodomethane** in the synthetic chemist's toolbox is set to increase.

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